4-Chloro-3,5-difluorobenzylamine
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Overview
Description
4-Chloro-3,5-difluorobenzylamine is an organic compound with the molecular formula C7H6ClF2N It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th, 3rd, and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluorobenzylamine typically involves the introduction of chlorine and fluorine atoms onto the benzylamine structure. One common method is the halogenation of benzylamine derivatives using appropriate halogenating agents under controlled conditions. For instance, the reaction of 3,5-difluorobenzylamine with a chlorinating agent can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as distillation and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can yield primary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce nitrobenzylamines .
Scientific Research Applications
4-Chloro-3,5-difluorobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluorobenzylamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
3,5-Difluorobenzylamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Benzylamine: The parent compound without any halogen substitutions, offering different reactivity and applications.
3-Chloro-2,4-difluorobenzylamine: Similar structure but with different positioning of chlorine and fluorine atoms, leading to distinct chemical properties.
Uniqueness: The combination of chlorine and fluorine atoms enhances its chemical versatility and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-chloro-3,5-difluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H,3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQZWJBDLBAERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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